molecular formula C14H13F7N2O4 B11495389 ethyl 3,3,3-trifluoro-N-[(4-fluorophenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate

ethyl 3,3,3-trifluoro-N-[(4-fluorophenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate

Cat. No.: B11495389
M. Wt: 406.25 g/mol
InChI Key: BDKHSPKJTATPNL-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE is a complex organic compound characterized by the presence of multiple fluorine atoms

Preparation Methods

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of key intermediates through reactions such as esterification, amidation, and etherification. Industrial production methods may involve optimizing reaction conditions to improve yield and purity, utilizing catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different products depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms may be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which ETHYL 3,3,3-TRIFLUORO-2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other fluorinated organic molecules, such as:

    ETHYL 3-AMINO-4,4,4-TRIFLUOROCROTONATE: Another fluorinated ester with different functional groups.

    2,2,2-TRIFLUOROACETOPHENONE: A simpler fluorinated compound used in various chemical reactions. ETHYL 3,3,3-TRIFLUORO-2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE is unique due to its combination of multiple fluorine atoms and specific functional groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C14H13F7N2O4

Molecular Weight

406.25 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[(4-fluorophenyl)carbamoylamino]-2-(2,2,2-trifluoroethoxy)propanoate

InChI

InChI=1S/C14H13F7N2O4/c1-2-26-10(24)13(14(19,20)21,27-7-12(16,17)18)23-11(25)22-9-5-3-8(15)4-6-9/h3-6H,2,7H2,1H3,(H2,22,23,25)

InChI Key

BDKHSPKJTATPNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)NC1=CC=C(C=C1)F)OCC(F)(F)F

Origin of Product

United States

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